![molecular formula C21H24BrClN4O2 B11962715 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylidene group, a piperazine ring, and an aceto-hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the benzylidene intermediate.
Piperazine Derivative Synthesis: In parallel, 2-chlorobenzyl chloride is reacted with piperazine to yield the 2-chlorobenzyl-piperazine derivative.
Coupling Reaction: The final step involves the coupling of the benzylidene intermediate with the 2-chlorobenzyl-piperazine derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Catalysis: Using catalysts to accelerate reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.
化学反応の分析
Types of Reactions
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
- N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-PHENYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
- N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-ETHYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
Uniqueness
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE stands out due to its specific substituents, which confer unique chemical properties and potential applications. The combination of bromine, chlorine, and methoxy groups enhances its reactivity and versatility in various chemical reactions.
特性
分子式 |
C21H24BrClN4O2 |
|---|---|
分子量 |
479.8 g/mol |
IUPAC名 |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24BrClN4O2/c1-29-20-7-6-16(12-18(20)22)13-24-25-21(28)15-27-10-8-26(9-11-27)14-17-4-2-3-5-19(17)23/h2-7,12-13H,8-11,14-15H2,1H3,(H,25,28)/b24-13+ |
InChIキー |
QXDYPXSTRBILJZ-ZMOGYAJESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





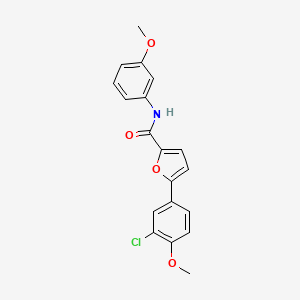
![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)
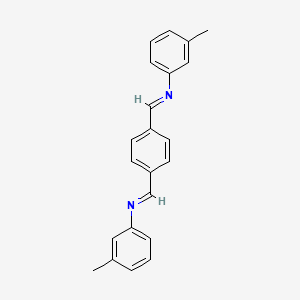
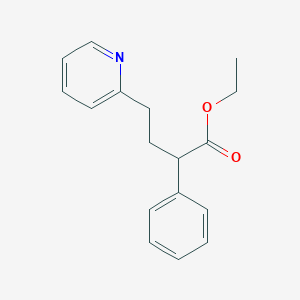
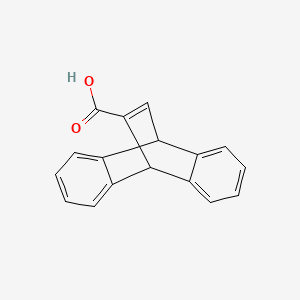
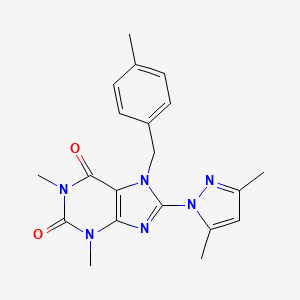

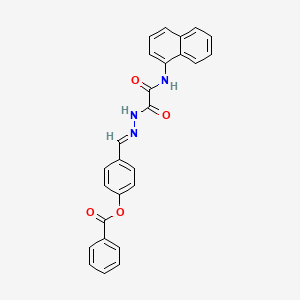
![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)

![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)
